N-Cyclopropyl-1H-indole-5-sulfonamide
Overview
Description
“N-Cyclopropyl-1H-indole-5-sulfonamide” (CAS Number: 1860028-27-8) is a novel small molecule. It has a molecular weight of 236.29 . It is a solid substance stored at room temperature .
Synthesis Analysis
Indole and its derivatives are crucial in medicinal chemistry . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The most recent methods for synthesizing indole-sulfonamide derivatives have been presented in various studies .Molecular Structure Analysis
The InChI code of “this compound” is1S/C11H12N2O2S/c14-16(15,13-9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12-13H,1-2H2
. This indicates that it has a complex structure with multiple rings. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical and Chemical Properties Analysis
“this compound” is a solid substance stored at room temperature . It has a molecular weight of 236.29 .Scientific Research Applications
Divergent Gold-Catalysed Reactions
N-Cyclopropyl-1H-indole-5-sulfonamide derivatives have been used in gold-catalysed cyclisation reactions. These reactions yield densely functionalised heterocycles, which are related to bioactive natural products and are significant in medicinal chemistry. An example includes the synthesis of tetrahydro-β-carbolines, which are of biological importance (Drew et al., 2019).
Electrooxidative Metal-Free Dehydrogenative α-Sulfonylation
This process involves the sulfonylation of 1H-indole with arenesulfinates, resulting in the formation of indolyl aryl sulfones. Such reactions are significant for the synthesis of biologically active compounds, including 5-HT6 modulators (Feng et al., 2017).
Inhibition of Carbonic Anhydrases
This compound derivatives have shown effectiveness in inhibiting carbonic anhydrases, enzymes involved in various physiological processes. This inhibition is beneficial for developing therapeutic agents targeting specific diseases and conditions (Güzel et al., 2010).
Synthesis of Indoloindoles
This compound derivatives are used in the synthesis of indolo[2,3-b]indoles, a unique class of compounds that may have potential for inhibiting sirtuins, a group of enzymes implicated in aging and age-related diseases (Prasad et al., 2013).
Antitumor Activities
These derivatives have been studied for their antitumor activities. They can disrupt microtubule assembly and induce apoptosis in cancer cells, offering a pathway for developing new cancer therapies (Mohan et al., 2006).
Organocatalyzed Cyclopropanation
These compounds are used in enantioselective organocatalysis to facilitate reactions between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products. This process is significant in synthetic organic chemistry (Hartikka et al., 2007).
Safety and Hazards
Future Directions
Indole and its derivatives have been gaining a lot of interest due to their physiological action . The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Mechanism of Action
Target of Action
N-Cyclopropyl-1H-indole-5-sulfonamide is a derivative of indole, a heterocyclic compound that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry and have been long employed as an active ingredient in drug design and production . The primary targets of indole derivatives are multiple receptors to which they bind with high affinity .
Mode of Action
The mode of action of this compound is thought to be similar to other indole derivatives. Indole-sulfonamide is considered a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This interaction with its targets leads to various physiological changes.
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways, leading to their diverse biological activities. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties
Result of Action
Indole derivatives in general have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-cyclopropyl-1H-indole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-16(15,13-9-1-2-9)10-3-4-11-8(7-10)5-6-12-11/h3-7,9,12-13H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPASSHAGIYIZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=C(C=C2)NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279969 | |
Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-27-8 | |
Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-sulfonamide, N-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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